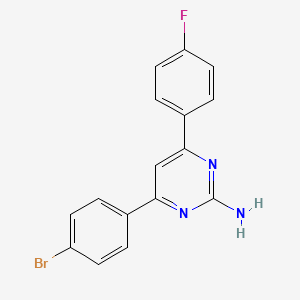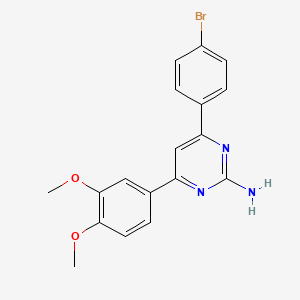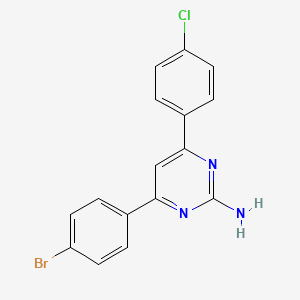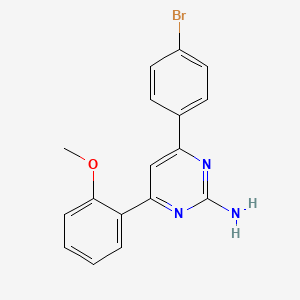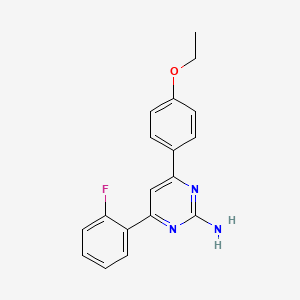
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4E6MP, is a pyrimidine derivative that has been studied for its potential therapeutic applications. It is an aromatic amine, and its chemical structure is composed of an ethoxy-substituted phenyl ring connected to a methoxy-substituted phenyl ring, which is in turn connected to a pyrimidine ring. The compound is a member of a class of molecules known as pyrimidines, which are widely used in pharmaceuticals and other applications.
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been evaluated for its anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of certain bacteria. In addition, it has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain molecules, such as DNA and RNA. In addition, it has been suggested that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has the potential to reduce inflammation and oxidative stress in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost, its ease of synthesis, and its availability. However, there are some limitations to consider when using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. These include its potential toxicity, its lack of selectivity, and its limited solubility in water.
Direcciones Futuras
For research include further evaluation of its anti-tumor and anti-inflammatory activities, as well as its potential role in the treatment of neurodegenerative diseases. In addition, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Other potential future directions include the development of new synthesis methods to improve the yield and purity of the compound, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
Métodos De Síntesis
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyphenylhydrazine to form the Schiff base 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)hydrazine. This intermediate is then treated with ethyl chloroformate to form the 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJAWFLFDCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

